amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group and a pyrazole ring substituted with three methyl groups
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Pyrazole derivatives have been found to influence various biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes .
Pharmacokinetics
It has a relatively low molecular weight (183.208 Da), a moderate number of hydrogen bond acceptors (5) and donors (3), and no violations of Lipinski’s rule of five . These properties are generally favorable for absorption and distribution in the body .
Result of Action
Based on the known activities of other pyrazole derivatives, it may have potential therapeutic effects .
Action Environment
The action, efficacy, and stability of “amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid” can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1,3,5-trimethyl-1H-pyrazole can be formed by reacting hydrazine hydrate with acetylacetone under reflux conditions.
Introduction of the Amino Group: The amino group can be introduced by reacting the pyrazole derivative with a suitable amine source, such as ammonia or an amine salt, under controlled conditions.
Formation of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. This can be achieved by reacting the amino-pyrazole derivative with carbon dioxide in the presence of a base, such as sodium hydroxide, under elevated temperature and pressure.
Industrial Production Methods
Industrial production of 2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the amino group to a primary amine.
Substitution: The compound can undergo substitution reactions where the amino group or the pyrazole ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using halogens (chlorine, bromine), nitration using nitric acid, sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(1,3-dimethylpyrazol-4-yl)acetic acid
- 2-amino-2-(1,3,5-trimethylpyrazol-4-yl)propionic acid
- 2-amino-2-(1,3,5-trimethylpyrazol-4-yl)butyric acid
Uniqueness
2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-6(7(9)8(12)13)5(2)11(3)10-4/h7H,9H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHZFZDWFBBWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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